molecular formula C9H6ClF6NO2 B12952960 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Katalognummer: B12952960
Molekulargewicht: 309.59 g/mol
InChI-Schlüssel: RSSCORHRBNPJQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a hexafluoropropanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-5-methoxypyridin-3-yl derivatives with hexafluoropropanol. One common method includes the use of 6-chloro-5-methoxypyridin-3-ylboronic acid as a starting material, which undergoes a coupling reaction with hexafluoropropanol under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its interaction with biological molecules. The compound’s unique structure allows it to engage in specific interactions that can lead to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C9H6ClF6NO2

Molekulargewicht

309.59 g/mol

IUPAC-Name

2-(6-chloro-5-methoxypyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6ClF6NO2/c1-19-5-2-4(3-17-6(5)10)7(18,8(11,12)13)9(14,15)16/h2-3,18H,1H3

InChI-Schlüssel

RSSCORHRBNPJQU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.